N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Overview
Description
ML366 is a chemical compound known for its role as a Vibrio cholerae quorum sensing inhibitor. It acts via the LuxO response regulator, making it a significant molecule in the study of bacterial communication and pathogenicity .
Mechanism of Action
Target of Action
The primary target of ML366 is the LuxO response regulator . This regulator plays a crucial role in the quorum sensing system of Vibrio cholerae .
Mode of Action
ML366 acts as an inhibitor of the LuxO response regulator . By inhibiting this regulator, ML366 disrupts the quorum sensing system of Vibrio cholerae .
Biochemical Pathways
It is known that the compound interferes with the quorum sensing system of vibrio cholerae . This system is a type of cell-to-cell communication that bacteria use to coordinate group behaviors .
Pharmacokinetics
As a small molecule drug , it is likely to have good bioavailability and be able to reach its target effectively.
Result of Action
The inhibition of the LuxO response regulator by ML366 disrupts the quorum sensing system of Vibrio cholerae . This disruption can potentially affect the bacteria’s ability to coordinate group behaviors, which could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ML366 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ML366 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of ML366 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
ML366 has several scientific research applications, including:
Chemistry: Used as a tool to study quorum sensing mechanisms in bacteria.
Biology: Helps in understanding bacterial communication and its impact on pathogenicity.
Medicine: Potential therapeutic applications in treating bacterial infections by disrupting quorum sensing.
Industry: Used in the development of antibacterial agents and disinfectants
Comparison with Similar Compounds
Similar Compounds
ML365: A selective two-pore domain potassium channel inhibitor.
Other Quorum Sensing Inhibitors: Compounds that target different components of the quorum sensing pathway in various bacteria.
Uniqueness of ML366
ML366 is unique in its specific action on the LuxO response regulator in Vibrio cholerae. This specificity makes it a valuable tool in studying and potentially controlling bacterial infections caused by this pathogen .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h6-7,10-11H,1-5,8-9H2,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDMOTGMRDSIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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